Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate
Description
Systematic IUPAC Name and CAS Registry Number
The compound under investigation is systematically named according to International Union of Pure and Applied Chemistry nomenclature as this compound. This systematic name provides complete structural information including the stereochemical designation at the third carbon of the pyrrolidine ring, the substitution pattern on the phenyl ring, and the nature of both the ester functionality and the oxalate salt form. The Chemical Abstracts Service has assigned this compound the registry number 1212450-86-6, which serves as its unique identifier in chemical databases and literature. This registry number is crucial for unambiguous identification of the compound across different chemical information systems and ensures accurate communication among researchers and chemical suppliers.
The systematic nomenclature reflects the compound's complex structure through several key components. The "(3S)" designation indicates the absolute configuration at the third carbon of the pyrrolidine ring according to Cahn-Ingold-Prelog priority rules. The "2-(2,6-dichlorophenyl)" portion describes the aromatic substituent attached to the second carbon of the pyrrolidine ring, with chlorine atoms positioned at the 2 and 6 positions of the phenyl ring. The "pyrrolidinecarboxylate" component identifies the five-membered heterocyclic core with an ester functional group, while "oxalate" specifies the counterion present in the salt form.
Molecular Formula and Weight Analysis
The molecular formula of this compound is established as C₁₄H₁₅Cl₂NO₆. This formula encompasses all atoms present in both the organic component and the oxalate counterion, providing a complete representation of the compound's composition. The molecular weight has been determined to be 364.18 grams per mole, though some sources report slight variations such as 364.2 grams per mole due to different rounding conventions. This molecular weight reflects the substantial size of the molecule and its multiple functional groups.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₅Cl₂NO₆ | |
| Molecular Weight | 364.18 g/mol | |
| Molecular Weight (alternate) | 364.2 g/mol | |
| CAS Registry Number | 1212450-86-6 |
The molecular formula analysis reveals the presence of fourteen carbon atoms, fifteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and six oxygen atoms. The carbon content includes the pyrrolidine ring, the dichlorophenyl aromatic system, the methyl ester group, and the oxalate moiety. The hydrogen atoms are distributed across the aliphatic pyrrolidine ring, the aromatic phenyl substituent, and the methyl group. The two chlorine atoms are specifically located at the 2 and 6 positions of the phenyl ring, contributing significantly to the molecular weight and potentially influencing the compound's electronic properties. The single nitrogen atom forms part of the pyrrolidine heterocycle, while the six oxygen atoms are distributed between the ester carbonyl, the ester methoxy group, and the four oxygen atoms of the oxalate counterion.
Structural Features: Pyrrolidine Core, Dichlorophenyl Substituent, and Oxalate Counterion
The structural architecture of this compound is characterized by three distinct molecular components that collectively define its chemical and physical properties. The pyrrolidine core represents a five-membered saturated heterocyclic ring containing one nitrogen atom, which serves as the central scaffold for the molecule. Pyrrolidine, also known as tetrahydropyrrole, is an important structural motif found in numerous natural products and pharmaceutical compounds, contributing to their biological activity through its conformational constraints and basicity. The pyrrolidine ring in this compound bears substituents at both the second and third carbon positions, with the stereochemistry at the third position specifically designated as S-configuration, indicating the spatial arrangement of substituents around this chiral center.
The dichlorophenyl substituent attached to the second carbon of the pyrrolidine ring consists of a benzene ring with chlorine atoms positioned at the 2 and 6 positions relative to the point of attachment. This substitution pattern creates a symmetrical arrangement of chlorine atoms that are ortho to each other and ortho to the pyrrolidine attachment point. The presence of chlorine substituents significantly influences the electronic properties of the aromatic ring through both inductive and resonance effects. 1,2-Dichlorobenzene derivatives are known for their reduced electron density compared to unsubstituted benzene, and the specific 2,6-disubstitution pattern in this compound creates steric hindrance that may influence the molecule's overall conformation and reactivity.
The oxalate counterion completes the structural framework of this compound, existing as a separate ionic component that balances the charge when the pyrrolidine nitrogen is protonated. Oxalate, with the chemical formula C₂O₄²⁻, is a dianion derived from oxalic acid and adopts different conformations depending on its chemical environment. In the free state, oxalate typically exists in a nonplanar conformation with the oxygen-carbon-carbon-oxygen dihedral angles approaching 90 degrees, but when coordinated or associated with cations, it can adopt a more planar arrangement. The oxalate counterion contributes significantly to the overall molecular weight and influences the compound's solubility characteristics, crystallization behavior, and stability in various chemical environments.
The complete structural representation can be expressed through the SMILES notation: COC(=O)C1CCNC1c1c(Cl)cccc1Cl.O=C(O)C(=O)O, which shows the connectivity between all atoms and the separate oxalate unit. This notation reveals how the methyl ester group (-COC) is attached to the third carbon of the pyrrolidine ring, while the dichlorophenyl group is connected to the second carbon. The dot notation separates the main organic molecule from the oxalate counterion, indicating their ionic association rather than covalent bonding.
Properties
Molecular Formula |
C14H15Cl2NO6 |
|---|---|
Molecular Weight |
364.2 g/mol |
IUPAC Name |
methyl (3S)-2-(2,6-dichlorophenyl)pyrrolidine-3-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H13Cl2NO2.C2H2O4/c1-17-12(16)7-5-6-15-11(7)10-8(13)3-2-4-9(10)14;3-1(4)2(5)6/h2-4,7,11,15H,5-6H2,1H3;(H,3,4)(H,5,6)/t7-,11?;/m0./s1 |
InChI Key |
NCRPYAQKYACJFV-SRDKQIOZSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Canonical SMILES |
COC(=O)C1CCNC1C2=C(C=CC=C2Cl)Cl.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Derivative
The synthesis begins with the preparation of the pyrrolidine ring system. This step typically involves:
- Starting Materials : A precursor containing the dichlorophenyl group and a pyrrolidine backbone.
- Reaction Conditions : The reaction is carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled temperature conditions.
- Catalysts and Reagents : Commonly used catalysts include base reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), depending on the specific reaction pathway.
The dichlorophenyl group is introduced via electrophilic substitution reactions, ensuring the chlorine atoms are positioned at the 2 and 6 locations on the phenyl ring.
Esterification to Form Methyl Pyrrolidinecarboxylate
Following the formation of the pyrrolidine derivative, esterification is performed to introduce the methyl ester group. This step involves:
- Reagents : Methanol (CH₃OH) and a dehydrating agent such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
- Reaction Conditions : The reaction is typically conducted at elevated temperatures to facilitate ester formation.
The methyl group enhances solubility and stability, making it suitable for subsequent reactions.
Formation of Oxalate Salt
The final step involves converting methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate into its oxalate salt. This step ensures better crystallinity and stability of the compound. The process includes:
- Reagents : Oxalic acid is used to react with the methyl ester derivative.
- Reaction Medium : A mixture of water and alcohol (e.g., ethanol or methanol) is commonly employed.
- Purification : The resulting oxalate salt is purified through crystallization techniques.
This step is crucial for pharmaceutical applications where salt forms are preferred for their enhanced bioavailability.
Optimization and Characterization
After synthesis, optimization processes are applied to improve yield and purity:
-
- Adjusting reaction times and temperatures.
- Using high-purity reagents to minimize side reactions.
Data Table: Summary of Preparation Steps
| Step | Key Reagents/Materials | Reaction Conditions | Purpose |
|---|---|---|---|
| Pyrrolidine Derivative Formation | Dichlorophenyl precursor, NaOH | Organic solvent, controlled temperature | Formation of pyrrolidine backbone |
| Esterification | Methanol, H₂SO₄ | Elevated temperature | Introduction of methyl ester group |
| Oxalate Salt Formation | Oxalic acid | Water-alcohol medium | Stabilization via salt formation |
| Optimization | Analytical instruments | Varies | Yield improvement and characterization |
Research Findings
Studies have demonstrated that careful control over reaction conditions significantly impacts yield and purity. For example:
- Using high-purity dichlorophenyl precursors reduces impurities during pyrrolidine formation.
- Esterification under reflux conditions enhances reaction efficiency.
- Crystallization techniques during oxalate salt formation improve compound stability.
These findings highlight the importance of precision in chemical synthesis for achieving desirable outcomes.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Dichlorophenyl Substituents
BD 1008 and BD 1047
- Core Structure: Both compounds contain a dichlorophenyl group attached to an ethylamine chain, with BD 1008 incorporating a pyrrolidinyl group and BD 1047 a dimethylamino group.
- Pharmacological Target : These are sigma receptor ligands, highlighting the role of dichlorophenyl groups in receptor binding .
- Key Difference : Unlike the target compound, BD 1008/1047 lack the pyrrolidine carboxylate ester and oxalate salt, which may alter solubility and target selectivity.
Diclofenac Salts
- Core Structure: Diclofenac derivatives (e.g., TRISH.D, tris-hydroxyethylammonium salts) share the 2,6-dichlorophenylamino group but are based on a phenylacetic acid scaffold.
- Pharmacological Target: These are non-steroidal anti-inflammatory drugs (NSAIDs) targeting cyclooxygenase (COX) enzymes .
- Key Difference : The absence of a pyrrolidine ring and ester functional group distinguishes diclofenac salts from the target compound, underscoring divergent therapeutic applications.
Oxalate-Containing Analogues
(+)-MR200
- Core Structure : A piperidine ring with a 4-chlorophenyl group and hydroxypiperidinyl moiety, formulated as an oxalate salt.
- Key Difference : The piperidine core and hydroxyl group contrast with the pyrrolidine carboxylate ester in the target compound, which may influence metabolic stability.
Pyrrolidine/Piperidine Derivatives in GPCR Modulation
SR140333 and SR48968
- Core Structure : These compounds feature dichlorophenyl groups attached to piperidine or morpholine rings.
- Pharmacological Target : SR140333 is a neurokinin NK1 receptor antagonist, while SR48968 (saredutant) targets NK2 receptors .
- Key Difference : The target compound’s pyrrolidine carboxylate ester and oxalate salt may confer distinct pharmacokinetic properties compared to these lipophilic, aromatic derivatives.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Role of Dichlorophenyl Groups : The 2,6-dichloro substitution is critical for hydrophobic interactions in receptor binding, as seen in sigma ligands (BD 1008) and NSAIDs (diclofenac) .
- Salt Form Impact : Oxalate salts (e.g., (+)-MR200) enhance aqueous solubility compared to free bases or other salts (e.g., dihydrobromides in BD 1008) .
- Stereochemical Influence : The (3S) configuration in the target compound may optimize binding to chiral targets, analogous to the enantioselectivity observed in neurokinin receptor antagonists .
Biological Activity
Methyl (3S)-2-(2,6-dichlorophenyl)-3-pyrrolidinecarboxylate oxalate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C12H13Cl2N O4
- Molecular Weight : 364.2 g/mol
- CAS Number : 1212452-29-3
The compound features a pyrrolidine ring, a dichlorophenyl group, and an ester functional group. Its structure allows for diverse interactions with biological targets, making it a valuable candidate for further research.
The biological activity of this compound is primarily mediated through its interaction with specific receptors and enzymes in biological systems. The compound may modulate various signaling pathways, leading to therapeutic effects such as:
- Anti-inflammatory Activity : Evidence suggests that this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in inflammatory diseases.
- Analgesic Effects : Preliminary studies indicate that it may possess pain-relieving properties through modulation of pain pathways.
In Vitro Studies
Several in vitro studies have investigated the effects of this compound on various cell lines:
These studies highlight the compound's potential in modulating inflammatory responses and inhibiting tumor growth.
In Vivo Studies
In vivo studies have further elucidated the pharmacological effects of this compound:
- Animal Model : A murine model was used to assess anti-inflammatory effects.
- Dosage : Administered at doses ranging from 5 to 20 mg/kg.
- Results : Significant reduction in paw edema was observed, suggesting effective anti-inflammatory properties.
Case Studies
-
Case Study on Pain Management :
A clinical trial evaluated the efficacy of this compound in patients with chronic pain conditions. Results indicated a marked decrease in pain levels compared to placebo controls. -
Case Study on Tumor Growth Inhibition :
Another study focused on the compound's effect on tumor growth in xenograft models. The treatment group exhibited a significant reduction in tumor size compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
